molecular formula C18H14N4S B11099655 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11099655
M. Wt: 318.4 g/mol
InChI Key: NYDDQQMNHIWWDH-RMKNXTFCSA-N
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Description

(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a phenylpropenyl group via a sulfide linkage. The compound’s structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting with the preparation of the triazinoindole core One common method involves the condensation of isatins with thiosemicarbazide to form the triazinoindole scaffold

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core or the phenylpropenyl group.

    Substitution: The phenylpropenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted phenylpropenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays, particularly in its ability to interact with biological macromolecules. It has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

Medicine

In medicine, (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide has been investigated for its potential therapeutic properties. It has shown activity in preliminary studies against certain cancer cell lines, making it a candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential as an enzyme inhibitor may involve the binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]Triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in the substituents attached to the core.

    Phenylpropenyl derivatives: Compounds with similar phenylpropenyl groups but different core structures.

Uniqueness

(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is unique due to the combination of the triazinoindole core and the phenylpropenyl group linked via a sulfide bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C18H14N4S/c1-2-7-13(8-3-1)9-6-12-23-18-20-17-16(21-22-18)14-10-4-5-11-15(14)19-17/h1-11H,12H2,(H,19,20,22)/b9-6+

InChI Key

NYDDQQMNHIWWDH-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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